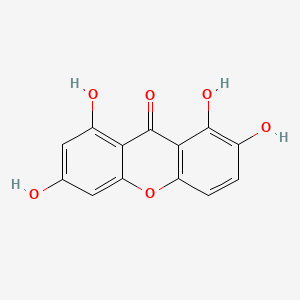

Norswertianin

Description

This compound has been reported in Swertia ciliata, Swertia japonica, and other organisms with data available.

from leaves and rhizomes of Swertia paniculata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,2,6,8-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-7(16)10-9(4-5)19-8-2-1-6(15)12(17)11(8)13(10)18/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUOPDWADMVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176708 | |

| Record name | 9H-Xanthen-9-one, 1,2,6,8-tetrahydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22172-15-2 | |

| Record name | Norswertianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norswertianin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,2,6,8-tetrahydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSWERTIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5PS2Z5JUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,6,8-Tetrahydroxyxanthone: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,6,8-tetrahydroxyxanthone, a xanthone of significant interest for its potential pharmacological activities. The document details its natural sources, distribution within the plant kingdom, and methodologies for its extraction and isolation.

Natural Sources and Distribution

1,2,6,8-Tetrahydroxyxanthone, also known by its synonym Norswertianin, is a naturally occurring phenolic compound. Its distribution is primarily concentrated within the plant kingdom, particularly in the genus Swertia, which belongs to the Gentianaceae family. Several species of Swertia have been identified as prominent sources of this xanthone.

The primary plant families and species known to contain 1,2,6,8-tetrahydroxyxanthone are:

-

Family: Gentianaceae

-

Genus: Swertia

-

Swertia chirata : This plant is a well-documented source of 1,2,6,8-tetrahydroxyxanthone, where it is present in the leaves and rhizomes.

-

Swertia paniculata : The leaves and rhizomes of this species also contain 1,2,6,8-tetrahydroxyxanthone.

-

Swertia japonica : This species is another reported source of the compound.[1]

-

Swertia ciliata : Reports indicate the presence of 1,2,6,8-tetrahydroxyxanthone in this species as well.[1]

-

-

Xanthones, as a class of compounds, are also found in other plant families such as Guttiferae (Clusiaceae), Moraceae, and Polygalaceae.[2] However, Swertia species remain the most cited and significant natural sources of 1,2,6,8-tetrahydroxyxanthone.

Quantitative Analysis

The concentration of 1,2,6,8-tetrahydroxyxanthone can vary depending on the plant species, the part of the plant analyzed, geographical location, and cultivation conditions. Quantitative analysis is typically performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Quantitative Data for 1,2,6,8-Tetrahydroxyxanthone in Swertia Species

| Plant Species | Plant Part | Method of Analysis | Key Findings | Reference |

| Swertia chirata | Leaves and Rhizomes | RP-HPLC with UV detection | The maximum concentration of xanthones was observed in cultivated plants.[2] | Negi et al. |

| Swertia paniculata | Leaves and Rhizomes | RP-HPLC with UV detection at 260 nm | The maximum concentration was found in leaves collected from Tungnath (3600 m altitude) in October. The concentration of the bioactive compounds was found to increase with altitude. | Negi et al. |

Experimental Protocols

The isolation of 1,2,6,8-tetrahydroxyxanthone from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are detailed methodologies based on common practices for xanthone isolation from Swertia species.

Extraction

Objective: To extract a crude mixture of compounds, including 1,2,6,8-tetrahydroxyxanthone, from the plant material.

Methodology:

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and rhizomes of Swertia chirata) at room temperature in the shade to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a coarse powder using a mechanical grinder.

-

Solvent Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the material with methanol or an acetone:water (8:2) mixture for 48-72 hours. The choice of solvent depends on the polarity of the target compound and the desire to co-extract other compounds. An acetone-water mixture has been shown to be effective for extracting a broad range of phenolic compounds.

-

Alternatively, macerate the powdered plant material in the chosen solvent at room temperature with intermittent shaking for 3-5 days.

-

-

Concentration: After the extraction period, filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Fractionation and Purification

Objective: To isolate 1,2,6,8-tetrahydroxyxanthone from the crude extract.

Methodology:

-

Solvent-Solvent Partitioning (Optional but Recommended):

-

Suspend the crude extract in water to form a slurry.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity. Xanthones are typically enriched in the ethyl acetate and n-butanol fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.

-

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent to create a slurry.

-

Adsorb the dried, enriched fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect the eluate in fractions and monitor each fraction by TLC.

-

Combine the fractions containing the compound of interest (as identified by comparison with a standard, if available, or by TLC profile).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the semi-purified fractions from column chromatography to Prep-HPLC.

-

Use a C18 column with a mobile phase consisting of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a specific wavelength (e.g., 260 nm) and collect the peak corresponding to 1,2,6,8-tetrahydroxyxanthone.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the isolation and potential signaling pathways of 1,2,6,8-tetrahydroxyxanthone.

Caption: Experimental workflow for the isolation of 1,2,6,8-tetrahydroxyxanthone.

This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug discovery. The provided methodologies and data can aid in the efficient isolation and further investigation of 1,2,6,8-tetrahydroxyxanthone for its potential therapeutic applications.

References

Norswertianin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norswertianin, a naturally occurring xanthone, has emerged as a compound of significant interest in oncological and metabolic research. Primarily isolated from plants of the Gentianaceae family, this small molecule has demonstrated potent anti-cancer properties, particularly against glioblastoma, the most aggressive form of brain cancer. Its mechanism of action involves the induction of oxidative stress and modulation of the critical Akt/mTOR signaling pathway, leading to autophagy and differentiation in cancer cells. Furthermore, this compound exhibits notable anti-diabetic activity through the inhibition of α-glucosidase. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its biological activities with quantitative data, and a visualization of its molecular pathways.

Discovery and History

This compound is a tetraoxygenated xanthone with the chemical structure 1,2,6,8-tetrahydroxy-9H-xanthen-9-one. Its natural origins are in various species of the Gentianaceae family, a rich source of xanthones and other bioactive secondary metabolites. While the precise historical account of its initial discovery and naming is not extensively documented in readily available literature, phytochemical investigations of Gentiana and Swertia species, which began in earnest in the mid-20th century, led to the isolation and characterization of numerous xanthones.

This compound is often found in planta as a glycoside, such as this compound-1-O-primeveroside. One of the key plant sources for this compound is Gentiana dinarica, a species native to the Balkan Peninsula. Seminal research by Tovilovic-Kovacevic et al. identified this compound as the primary active component responsible for the anti-glioblastoma effects of Gentiana dinarica root extracts.[1] This research has been pivotal in driving the current interest in this compound as a potential therapeutic agent.

Physicochemical Properties and Data

Quantitative data on the biological activity of this compound is crucial for evaluating its therapeutic potential. The following tables summarize key findings from published research.

| Table 1: Anti-proliferative Activity of this compound against Glioblastoma | |

| Cell Line | IC50 Value |

| U251 (Human Glioblastoma) | 31.2 µM |

| Source: Tovilovic-Kovacevic et al., Phytomedicine, 2018 |

| Table 2: α-Glucosidase Inhibitory Activity of this compound | |

| Enzyme Source | IC50 Value |

| Yeast α-glucosidase | Data indicates potent inhibition, but a precise IC50 value for the pure compound is not consistently reported. Studies on extracts of Swertia corymbosa, where this compound is a key component, show strong inhibitory activity. |

| Source: Multiple studies on Gentiana and Swertia species. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound.

Isolation of this compound from Gentiana dinarica

This compound is typically obtained via the hydrolysis of its glycosidic precursor, this compound-1-O-primeveroside.

Protocol for Precursor Isolation (General Chromatographic Method):

-

Extraction: Air-dried and powdered roots of Gentiana dinarica are exhaustively extracted with methanol at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel.

-

Elution: A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol, with increasing polarity.

-

Purification: Fractions containing xanthone glycosides are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound-1-O-primeveroside.

Acid Hydrolysis to Yield this compound:

-

Dissolve the purified this compound-1-O-primeveroside in 2N hydrochloric acid (HCl).

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to cleave the glycosidic bond.

-

After cooling, neutralize the reaction mixture and extract the aglycone (this compound) with an organic solvent like ethyl acetate.

-

Wash, dry, and evaporate the organic phase to obtain this compound. Further purification can be done by recrystallization or chromatography.

Glioblastoma Cell Viability Assays

The following protocols are based on the methodologies used by Tovilovic-Kovacevic et al. (2018) to assess the anti-glioma activity of this compound.[1]

Cell Culture:

-

Cell Line: U251 human glioblastoma cell line.

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability:

-

Seed U251 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Crystal Violet Assay for Cell Growth:

-

Seed U251 cells in 96-well plates as described for the MTT assay.

-

Treat cells with this compound for 48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

After thorough washing with water, solubilize the dye with 33% acetic acid.

-

Measure the absorbance at 590 nm.

Western Blot Analysis for Autophagy and Akt/mTOR Signaling

-

Cell Lysis: After treatment with this compound, wash U251 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on SDS-polyacrylamide gels and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against LC3B, p62/SQSTM1, phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR (Ser2448), and total mTOR. An antibody against β-actin or GAPDH should be used as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

α-Glucosidase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8).

-

Incubation: Add α-glucosidase enzyme solution and various concentrations of this compound to the wells. Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Calculation: Acarbose is typically used as a positive control. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Biological Activity and Mechanism of Action

Anti-Glioblastoma Activity

This compound has been identified as a potent agent against glioblastoma. Its primary mechanism involves the induction of programmed cell death and cellular differentiation. Research has shown that this compound treatment of U251 glioblastoma cells leads to:

-

G2/M Phase Cell Cycle Arrest: Halting the proliferation of cancer cells.[1]

-

Induction of Autophagy: Characterized by the conversion of LC3-I to LC3-II and the degradation of p62, indicating the formation of autophagosomes and autophagic flux.[1]

-

Cellular Differentiation: An increase in the expression of markers for differentiated astrocytes (GFAP) and neurons (β-tubulin).[1]

This multi-faceted attack on glioblastoma cells highlights its potential as a therapeutic candidate.

The Role of Oxidative Stress and the Akt/mTOR Pathway

The anti-cancer effects of this compound are intrinsically linked to its ability to induce oxidative stress and modulate key signaling pathways.

-

Reactive Oxygen Species (ROS) Production: this compound stimulates an increase in intracellular ROS. This is a critical step, as the subsequent induction of autophagy and differentiation can be reversed by antioxidants.[1]

-

Inhibition of the Akt/mTOR Pathway: this compound leads to a decrease in the phosphorylation of Akt and its downstream target, mTOR.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, including glioblastoma. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for the cancer cells, thereby promoting autophagy.

Anti-Diabetic Activity

This compound and its glycosides are significant contributors to the anti-diabetic properties of various Gentiana and Swertia extracts. The primary mechanism is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Visualizations of Pathways and Workflows

Experimental Workflow for this compound Bioactivity Screening

Caption: Workflow for isolating this compound and assessing its anti-glioblastoma activity.

This compound's Proposed Signaling Pathway in Glioblastoma Cells

Caption: this compound induces ROS, which inhibits the Akt/mTOR pathway, promoting autophagy.

Chemical Synthesis

A comprehensive search of the scientific literature did not yield a well-established or frequently cited total chemical synthesis protocol for this compound. The compound is primarily obtained through isolation from natural sources and subsequent hydrolysis of its glycoside form. The development of a scalable synthetic route could be a future research direction to ensure a consistent supply for further preclinical and clinical development.

Conclusion and Future Directions

This compound is a promising natural product with significant potential in the fields of oncology and diabetes treatment. Its ability to induce differentiation and autophagic cell death in glioblastoma cells by targeting the fundamental Akt/mTOR signaling pathway makes it a compelling candidate for further drug development. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and its effects in vivo.

-

In Vivo Efficacy: Evaluating its anti-tumor effects in animal models of glioblastoma.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating its synergistic potential with existing chemotherapeutic agents and radiation therapy for glioblastoma.

-

Development of a Scalable Synthesis: To provide a reliable source of the compound for advanced studies.

The unique mechanism of action of this compound offers a novel therapeutic strategy for glioblastoma, a disease with dire unmet medical needs. Continued in-depth research is warranted to translate these promising preclinical findings into clinical applications.

References

Chemical structure and properties of 1,2,6,8-Tetrahydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6,8-Tetrahydroxyxanthone, also known by its synonym Norswertianin, is a naturally occurring xanthone, a class of polyphenolic compounds. Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 1,2,6,8-Tetrahydroxyxanthone, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

The foundational structure of 1,2,6,8-Tetrahydroxyxanthone consists of a tricyclic xanthen-9-one core with hydroxyl groups substituted at positions 1, 2, 6, and 8.

Table 1: Chemical and Physical Properties of 1,2,6,8-Tetrahydroxyxanthone

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₆ | PubChem |

| Molecular Weight | 260.20 g/mol | PubChem |

| IUPAC Name | 1,2,6,8-tetrahydroxyxanthen-9-one | PubChem |

| Synonyms | This compound, 1,2,6,8-Tetrahydroxy-9H-xanthen-9-one | PubChem |

| CAS Number | 22172-15-2 | PubChem |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Spectroscopic Data for 1,2,6,8-Tetrahydroxyxanthone

| Spectroscopic Technique | Peak Assignments/Data |

| ¹H-NMR | Specific spectral data with assignments not available. |

| ¹³C-NMR | Specific spectral data with assignments not available. |

| Mass Spectrometry (MS) | Specific fragmentation data not available. |

| Infrared (IR) Spectroscopy | Specific spectral data with assignments not available. |

| UV-Vis Spectroscopy | Specific spectral data with assignments not available. |

Note: While general principles of spectroscopic analysis for xanthones are well-established, specific, assigned spectral data for pure 1,2,6,8-Tetrahydroxyxanthone is not currently available in surveyed literature.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of 1,2,6,8-Tetrahydroxyxanthone (this compound) as a bioactive compound, particularly in the context of cancer therapy.

Anticancer Activity

1,2,6,8-Tetrahydroxyxanthone has been identified as the active component in a xanthone-rich extract from Gentiana dinarica transformed roots that exhibits antiglioma effects.[1] It has been shown to induce differentiation of human glioblastoma (U251) cells.[1]

Signaling Pathways

The anticancer effect of 1,2,6,8-Tetrahydroxyxanthone in glioblastoma cells is mediated through the induction of autophagy and the generation of reactive oxygen species (ROS).[1] This process involves the Akt/mTOR signaling pathway.[1] An increase in ROS levels triggers an autophagic response, which in turn leads to cellular differentiation.

Quantitative Biological Data

Currently, specific IC₅₀ values for the antioxidant, enzyme inhibitory, or cytotoxic activities of pure 1,2,6,8-Tetrahydroxyxanthone are not well-documented in publicly available literature. The study on glioblastoma cells demonstrated a significant reduction in cell growth but did not report a specific IC₅₀ value.[1]

Table 3: Summary of Known Biological Activities

| Activity | Target/Assay | Quantitative Data (IC₅₀) | Source |

| Anticancer | Human Glioblastoma (U251) cells | Data not available | [1] |

| Autophagy Induction | Human Glioblastoma (U251) cells | Data not available | [1] |

| ROS Generation | Human Glioblastoma (U251) cells | Data not available | [1] |

Experimental Protocols

General Synthesis of Hydroxyxanthones

A common method for the synthesis of hydroxyxanthones is the Grover, Shah, and Shah (GSS) reaction. This involves the condensation of a dihydroxybenzoic acid with a phenol derivative in the presence of a condensing agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).

General Isolation from Natural Sources

1,2,6,8-Tetrahydroxyxanthone and its glycosides are found in plants of the Gentianaceae family, such as Gentiana and Swertia species, and Tripterospermum japonicum.[1][2] A general protocol for its isolation would involve:

-

Extraction: The plant material (e.g., roots, aerial parts) is dried, powdered, and extracted with a suitable solvent (e.g., methanol, ethanol).

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The xanthone-containing fractions are subjected to repeated column chromatography (e.g., silica gel, Sephadex) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, UV-Vis).

Conclusion

1,2,6,8-Tetrahydroxyxanthone (this compound) is a promising natural product with demonstrated anticancer activity through the induction of ROS-dependent autophagy in glioblastoma cells. However, a significant gap exists in the literature regarding its detailed physicochemical properties, comprehensive spectroscopic characterization, and quantitative biological activity data. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its synthesis and isolation. This would enable more extensive preclinical and clinical investigations.

References

- 1. Xanthone-rich extract from Gentiana dinarica transformed roots and its active component this compound induce autophagy and ROS-dependent differentiation of human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 1,2,6,8-Tetrahydroxyxanthone in Plants: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xanthones are a class of polyphenolic compounds found in a variety of plant species, particularly in the families Gentianaceae and Hypericaceae. They exhibit a wide range of pharmacological activities, making them promising candidates for drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of a specific tetra-substituted xanthone, 1,2,6,8-tetrahydroxyxanthone. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on general xanthone biosynthesis to propose a scientifically plausible route. This guide includes detailed diagrams of the proposed pathway, a summary of relevant enzymatic data, and comprehensive experimental protocols for the study of xanthone biosynthesis.

Introduction to Xanthone Biosynthesis

The biosynthesis of xanthones in plants is a complex process that originates from two primary metabolic routes: the shikimate and the acetate-malonate pathways. These pathways converge to produce a key intermediate, a benzophenone derivative, which then undergoes intramolecular cyclization to form the characteristic tricyclic xanthone core.[1][2][3][4]

The general biosynthetic scheme can be summarized as follows:

-

Formation of Ring B Precursors (Shikimate Pathway): The shikimate pathway provides precursors for one of the aromatic rings of the xanthone scaffold (Ring B). This can occur via a phenylalanine-dependent or -independent route.[2][3]

-

Formation of Ring A Precursors (Acetate-Malonate Pathway): The other aromatic ring (Ring A) is typically derived from the acetate-malonate pathway, involving the condensation of acetyl-CoA and malonyl-CoA units.

-

Benzophenone Synthase Activity: A key enzyme, benzophenone synthase (BPS), catalyzes the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA to form a tetrahydroxybenzophenone intermediate.[5]

-

Cyclization to the Xanthone Core: This benzophenone intermediate undergoes regioselective oxidative cyclization, catalyzed by cytochrome P450 monooxygenases, to form the xanthone scaffold.[1][2][4][6] The two main initial products of this cyclization are 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][4]

-

Tailoring Reactions: The core xanthone structure is then further modified by a series of "tailoring" enzymes, including hydroxylases, O-methyltransferases, glycosyltransferases, and prenyltransferases, to generate the vast diversity of naturally occurring xanthones.[2][3]

Proposed Biosynthetic Pathway of 1,2,6,8-Tetrahydroxyxanthone

While the definitive biosynthetic pathway for 1,2,6,8-tetrahydroxyxanthone has not been experimentally elucidated, its natural occurrence is confirmed by the isolation of its glycosylated form, 1,2,6,8-tetrahydroxyxanthone 1-O-β-d-glucopyranoside, from Tripterospermum japonicum. Based on the known mechanisms of xanthone biosynthesis, a plausible pathway can be proposed. This hypothetical pathway involves the sequential hydroxylation of a di- or tri-hydroxylated xanthone precursor.

The proposed pathway likely proceeds through the following key steps, starting from the central benzophenone intermediate:

-

Formation of a Dihydroxyxanthone Precursor: It is hypothesized that a dihydroxyxanthone, such as 1,6-dihydroxyxanthone or 1,8-dihydroxyxanthone, serves as an early precursor. The formation of these precursors would depend on the specific benzophenone synthase and cyclization enzymes present in the plant.

-

Regioselective Hydroxylations: A series of regioselective hydroxylations, catalyzed by distinct cytochrome P450 monooxygenases, would then install the hydroxyl groups at the C-2 and C-8 (or C-2 and C-6) positions to yield the final 1,2,6,8-tetrahydroxyxanthone. The order of these hydroxylation events is currently unknown and may vary between plant species.

Below is a diagram illustrating a proposed biosynthetic pathway for 1,2,6,8-Tetrahydroxyxanthone.

Caption: Proposed biosynthetic pathway of 1,2,6,8-Tetrahydroxyxanthone.

Quantitative Data on Xanthone Biosynthesis

Quantitative data for the specific enzymes involved in 1,2,6,8-tetrahydroxyxanthone biosynthesis are not yet available. However, kinetic parameters for related enzymes in xanthone biosynthesis have been reported and are summarized in the table below to provide a reference for typical enzyme efficiencies.

| Enzyme | Substrate(s) | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | Hypericum androsaemum | 2.5 | 0.03 | [5] |

| Benzophenone 3'-hydroxylase | 2,4,6-Trihydroxybenzophenone | Hypericum androsaemum | 10 | N/A | [5] |

| Cytochrome P450 Reductase | Cytochrome c | Hypericum calycinum | 35.1 ± 5.7 | N/A | [7] |

| Cytochrome P450 Reductase | NADPH | Hypericum calycinum | 43.9 ± 6.5 | N/A | [7] |

N/A: Not available

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of xanthone biosynthesis.

Extraction and Purification of Xanthones from Plant Material

This protocol is a general guideline for the extraction and purification of xanthones and can be adapted based on the specific plant material and target compounds.

Materials:

-

Dried and powdered plant material

-

Solvents: Acetone, water, methanol, hexane, ethyl acetate, acetonitrile (HPLC grade)

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector

-

Fraction collector

Protocol:

-

Extraction:

-

Macerate 10 g of dried, powdered plant material in 100 mL of an acetone/water (80:20 v/v) mixture.[8][9]

-

Sonciate the mixture for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with the plant residue.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Purification (Solvent Partitioning):

-

Suspend the crude extract in 200 mL of water and transfer to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Collect each fraction and evaporate the solvent to dryness.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the most promising fraction from the solvent partitioning (typically the ethyl acetate fraction for xanthones) in a minimal amount of methanol and load it onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the xanthones with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.

-

-

Preparative HPLC:

-

Pool the fractions enriched with the target xanthone.

-

Perform preparative HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm, 280 nm, or 320 nm).[8][10]

-

Collect the peaks corresponding to the purified xanthones using a fraction collector.

-

Evaporate the solvent to obtain the pure compound.

-

Heterologous Expression and Characterization of Cytochrome P450 Enzymes

This protocol describes the general workflow for expressing a candidate plant cytochrome P450 gene in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) and characterizing its enzymatic activity.[11][12][13][14]

Materials:

-

Expression vector appropriate for the chosen host (e.g., pYES-DEST52 for yeast, pET series for E. coli)

-

Competent cells of the expression host

-

Culture media and reagents for transformation and protein expression

-

Putative xanthone substrate

-

NADPH

-

Microsome isolation buffer

-

Ultracentrifuge

-

LC-MS system for product analysis

Protocol:

-

Gene Cloning and Vector Construction:

-

Isolate the full-length cDNA of the candidate P450 gene from the plant of interest.

-

Clone the cDNA into the appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into the chosen host cells.

-

Select for positive transformants.

-

Grow a culture of the recombinant strain and induce protein expression according to the vector system's protocol.

-

-

Microsome Isolation (for yeast):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes (or purified enzyme), the putative xanthone substrate, and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate or acetonitrile).

-

-

Product Analysis:

-

Extract the products from the reaction mixture.

-

Analyze the extract by LC-MS to identify and quantify the reaction product. Compare the retention time and mass spectrum with an authentic standard if available.

-

HPLC and LC-MS Analysis of Xanthones

This protocol provides a general method for the analytical separation and identification of xanthones.

Materials:

-

HPLC or UHPLC system coupled to a PDA detector and a mass spectrometer (MS)

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[10]

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: Acetonitrile or methanol with 0.1% formic acid

-

Xanthone standards

Protocol:

-

Sample Preparation:

-

Dissolve the plant extract or purified compound in methanol or a suitable solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC/UHPLC Conditions:

-

Set the column temperature (e.g., 25-30°C).

-

Use a flow rate of 0.5-1.0 mL/min for HPLC or 0.2-0.5 mL/min for UHPLC.

-

Run a gradient elution program. A typical gradient could be: 5-95% B over 30 minutes.[8][9]

-

Set the PDA detector to scan a range of wavelengths (e.g., 200-400 nm) and monitor specific wavelengths for xanthones (e.g., 254 nm, 281 nm, 320 nm).[8][10]

-

-

MS Conditions:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for phenolic compounds.

-

Set the appropriate parameters for the mass spectrometer (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow).

-

Acquire data in full scan mode to identify the molecular ions of the compounds.

-

Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns for structural elucidation.

-

Conclusion

The biosynthesis of 1,2,6,8-tetrahydroxyxanthone in plants represents a fascinating area of natural product chemistry. While the complete pathway remains to be fully elucidated, the foundational knowledge of general xanthone biosynthesis provides a solid framework for proposing a plausible route. This technical guide offers researchers a comprehensive resource, including a proposed pathway, relevant enzymatic data, and detailed experimental protocols, to facilitate further investigation into the biosynthesis of this and other bioactive xanthones. Future research, focusing on the identification and characterization of the specific hydroxylases involved, will be crucial for a complete understanding of this pathway and for enabling the biotechnological production of these valuable compounds.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alternative pathways of xanthone biosynthesis in cell cultures of Hypericum androsaemum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 13. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Norswertianin: A Comprehensive Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the spectroscopic data for Norswertianin, a naturally occurring xanthone with significant therapeutic potential. This document compiles and presents the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, also known as 1,3,5,6-tetrahydroxyxanthone. The information is structured to facilitate easy access and comparison, with detailed experimental protocols for data acquisition.

Chemical Structure

This compound is a tetrahydroxyxanthone with the following chemical structure:

Systematic Name: 1,3,5,6-tetrahydroxy-9H-xanthen-9-one

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.85 | s | - | 1-OH |

| 7.35 | d | 8.8 | H-8 |

| 6.89 | d | 8.8 | H-7 |

| 6.34 | d | 2.1 | H-4 |

| 6.18 | d | 2.1 | H-2 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 181.2 | C-9 |

| 164.8 | C-3 |

| 161.9 | C-1 |

| 158.9 | C-4a |

| 147.1 | C-6 |

| 145.8 | C-5 |

| 125.1 | C-8 |

| 116.3 | C-7 |

| 108.5 | C-8a |

| 103.9 | C-9a |

| 98.4 | C-2 |

| 94.1 | C-4 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | O-H stretching (phenolic) |

| 1650 | C=O stretching (γ-pyrone) |

| 1610, 1580, 1480 | C=C stretching (aromatic) |

| 1300-1000 | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 4: UV-Vis Absorption Maxima of this compound

| Solvent | λmax (nm) |

| Methanol | 238, 258, 328, 365 |

Experimental Protocols

The data presented in this guide are typically acquired using the following methodologies.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent, such as methanol or ethanol, and the spectrum is scanned over a range of 200-400 nm.

Logical Workflow for Spectroscopic Analysis

The process of identifying a natural product like this compound involves a logical sequence of spectroscopic analyses.

Caption: Workflow for the isolation and structural elucidation of this compound.

This comprehensive spectroscopic data and the outlined experimental protocols serve as a valuable resource for the identification, characterization, and further development of this compound for various research and therapeutic applications.

A Technical Review on the Bioactivity of Tetrahydroxyxanthones

This guide provides a comprehensive analysis of the biological activities of tetrahydroxyxanthones, targeting researchers, scientists, and professionals in drug development. It covers their anti-inflammatory, anticancer, antioxidant, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anti-inflammatory Activity

Tetrahydroxyxanthones have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Natural products are gaining attention as safer alternatives to traditional anti-inflammatory drugs like NSAIDs and glucocorticoids, which can have significant side effects[1].

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of various tetrahydroxyxanthone derivatives have been quantified in several studies. The data below summarizes their efficacy in inhibiting key inflammatory molecules.

| Compound | Model | Target | Inhibition | IC₅₀ / Concentration | Reference |

| 3,4,5,6-tetrahydroxyxanthone | LPS-induced RAW264.7 macrophages | TNF-α, ICAM-1 | Suppression of generation | Not specified | [1] |

| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | Nitric Oxide (NO) | Significant inhibition | Not specified | [2] |

| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | Prostaglandin E2 (PGE2) | Significant inhibition | Not specified | [2] |

| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) | LPS/IFNγ-stimulated RAW264.7 cells | IL-6, IL-12, TNF-α | Suppression of expression | Not specified | [2] |

Experimental Protocols

In-vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

This protocol is widely used for screening anti-inflammatory drug candidates and investigating their mechanisms.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compound (e.g., 1,3,5,7-tetrahydroxy-8-isoprenylxanthone) for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or Interferon-gamma (IFNγ).

-

Analysis of Mediators:

-

Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-12): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

PGE2: The concentration of PGE2 is measured by ELISA.

-

-

Protein Expression Analysis (Western Blot):

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies against key proteins like iNOS, COX-2, p-p38, p-ERK, and NF-κB subunits (p65, p50).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Signaling Pathways

Tetrahydroxyxanthones exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.

1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) has been shown to inhibit the production of NO and PGE2 by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[2]. This suppression is achieved by blocking the activation of the ERK and p38 MAPK signaling pathways and inhibiting the nuclear translocation of NF-κB subunits[2].

Caption: TIE-mediated inhibition of MAPK and NF-κB pathways.

Anticancer Activity

The xanthone scaffold is a subject of interest in oncology, with studies demonstrating that hydroxyl group substitutions are critical for anticancer activity, likely due to their ability to form hydrogen bonds with protein receptors in cancer cells[3].

Quantitative Data: Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of tetrahydroxyxanthones have been evaluated against various human cancer cell lines, with IC₅₀ values indicating their potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | [3] |

| Cratoxylumxanthone C | A549 | Non-small Cell Lung Cancer | ~7.5 - 30 (effective range) | [4] |

Note: The anticancer activity of 1,3,6,8-tetrahydroxyxanthone was reported to be better than the standard drug doxorubicin in this specific study[3].

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., 1,3,6,8-tetrahydroxyxanthone) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Signaling Pathways

Xanthones can interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis[5]. Cratoxylumxanthone C, a natural xanthone, was found to inhibit lung cancer proliferation and metastasis by regulating the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways[4][6].

Caption: Inhibition of STAT3 and FAK pathways by Cratoxylumxanthone C.

Antioxidant Activity

Xanthones are polyphenolic compounds known for their potent antioxidant activity[7]. They can neutralize free radicals, thereby protecting cells from oxidative damage implicated in numerous chronic diseases.

Quantitative Data: Radical Scavenging and Reducing Power

The antioxidant capacity of tetrahydroxyxanthones is commonly assessed using DPPH radical scavenging and FRAP assays.

| Compound | Assay | IC₅₀ / EC₅₀ | Reference |

| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 21.31 ± 0.22 µg/mL | [8] |

| 1,3,6,7-Tetrahydroxyxanthone | FRAP | 27.08 ± 0.26 µg/mL | [8] |

| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 148 µM | [9] |

| Mangiferin (1,3,6,7-tetrahydroxyxanthone-C2-β-D-glucoside) | DPPH | 150 µg/mL | [10] |

Note: Discrepancies in IC₅₀ values (e.g., for 1,3,6,7-tetrahydroxyxanthone) can arise from different experimental conditions, purity of the compound, and calculation methods.

Experimental Protocols

DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Incubation: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent is also prepared.

-

Measurement: The mixture is incubated in the dark at room temperature for about 30 minutes. The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow.

-

Analysis: The absorbance is measured spectrophotometrically (e.g., at 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

-

FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction: The test compound is mixed with the FRAP reagent and incubated.

-

Measurement: Antioxidants in the sample reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is measured at a specific wavelength (e.g., 593 nm).

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance with a standard, typically FeSO₄.

Enzyme Inhibition Activity

Tetrahydroxyxanthones have also been investigated for their ability to inhibit specific enzymes, suggesting therapeutic potential in metabolic diseases like diabetes.

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | IC₅₀ | Reference |

| 1,3,6,7-Tetrahydroxyxanthone | α-glucosidase | 3.63 ± 0.01 µg/mL | [8] |

This potent α-glucosidase inhibition by 1,3,6,7-tetrahydroxyxanthone, which is stronger than the standard drug acarbose in the cited study, highlights its potential as an antidiabetic agent.

Experimental Protocols

α-Glucosidase Inhibition Assay

-

Enzyme/Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate buffer.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 1,3,6,7-tetrahydroxyxanthone) for a set period.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate. The enzyme hydrolyzes pNPG to p-nitrophenol.

-

Reaction Termination: The reaction is stopped after a specific time by adding a solution like sodium carbonate (Na₂CO₃).

-

Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

IC₅₀ Calculation: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Caption: Inhibition of α-glucosidase by 1,3,6,7-tetrahydroxyxanthone.

References

- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cratoxylumxanthone C, a natural xanthone, inhibits lung cancer proliferation and metastasis by regulating STAT3 and FAK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. jppres.com [jppres.com]

- 9. researchgate.net [researchgate.net]

- 10. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1,2,6,8-Tetrahydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6,8-Tetrahydroxyxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community for its potential therapeutic applications. A fundamental physicochemical property governing its efficacy and formulation development is its solubility in various solvent systems. This technical guide provides an in-depth overview of the solubility characteristics of 1,2,6,8-Tetrahydroxyxanthone, outlines a comprehensive experimental protocol for its solubility determination, and presents a visual workflow of the experimental process.

Understanding the Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for 1,2,6,8-Tetrahydroxyxanthone in a range of solvents could not be located. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| Water | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method | - |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | Shake-Flask Method | - |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3] The following protocol provides a detailed methodology for determining the solubility of 1,2,6,8-Tetrahydroxyxanthone.

1. Materials and Equipment:

-

1,2,6,8-Tetrahydroxyxanthone (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,2,6,8-Tetrahydroxyxanthone to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of 1,2,6,8-Tetrahydroxyxanthone.

-

UV-Vis Spectroscopy: Determine the absorbance at the wavelength of maximum absorption (λmax) for 1,2,6,8-Tetrahydroxyxanthone and calculate the concentration using a pre-established calibration curve.

-

HPLC: Inject the sample onto a suitable HPLC column and quantify the analyte peak area against a standard calibration curve.

-

-

3. Data Analysis:

-

Calculate the solubility of 1,2,6,8-Tetrahydroxyxanthone in the respective solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative data on the solubility of 1,2,6,8-Tetrahydroxyxanthone remains to be fully elucidated in the literature, this guide provides a foundational understanding of its expected solubility behavior and a robust experimental protocol for its determination. The provided workflow and methodologies offer a clear path for researchers to generate the necessary data to advance the study and application of this promising natural compound. The generation of comprehensive solubility data will be crucial for its future development in pharmaceutical and other scientific fields.

References

A Technical Guide to the Preliminary In Vitro Screening of 1,2,6,8-Tetrahydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro screening methodologies applicable to 1,2,6,8-Tetrahydroxyxanthone. It outlines detailed experimental protocols for assessing key biological activities, summarizes relevant quantitative data from related compounds, and visualizes essential workflows and pathways to guide research and development efforts.

Data Presentation: Bioactivity of Related Hydroxyxanthones

While specific quantitative data for 1,2,6,8-Tetrahydroxyxanthone is limited in publicly accessible literature, the following tables summarize the bioactivity of structurally similar hydroxyxanthones, offering a comparative baseline for preliminary screening.

Table 1: In Vitro Anticancer Activity of Various Hydroxyxanthones

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | MTT | 9.18 | [1] |

| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | MTT | 23.7 | [1] |

| 1,3,5,6-Tetrahydroxyxanthone | MT-4 (T-cell Leukemia) | MTS | 9.05 | [2] |

| Hydroxyxanthone 3a¹ | MCF-7 (Breast Cancer) | MTT | 184 ± 15 | [3] |

| Doxorubicin (Control) | HepG2 (Liver Carcinoma) | MTT | > 10 |[1] |

¹Structure corresponding to 1,3,8-trihydroxyxanthone in the referenced paper.

Table 2: In Vitro Antioxidant Activity of Hydroxyxanthone Derivatives

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dihydroxyxanthone 3b² | DPPH Radical Scavenging | 349 ± 68 | [3] |

| Shamimoside³ | DPPH Radical Scavenging | 150 µg/mL |[4] |

²Structure corresponding to 1,6-dihydroxyxanthone in the referenced paper. ³A C-glucosyl tetrahydroxyxanthone derivative.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[5][6]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 1,2,6,8-Tetrahydroxyxanthone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the ability of a compound to act as a free radical scavenger.[3]

Protocol:

-

Sample Preparation: Dissolve 1,2,6,8-Tetrahydroxyxanthone in methanol to prepare a stock solution and create a range of serial dilutions.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a methanolic DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 100 µg/mL).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[3] A blank containing only methanol is also measured.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value is determined as the concentration that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein (e.g., bovine serum albumin or egg albumin), which is a well-documented cause of inflammation.[7]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 1,2,6,8-Tetrahydroxyxanthone.

-

Control: Use diclofenac sodium as a reference standard. A control solution without the test compound is also prepared.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling & Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the screening of 1,2,6,8-Tetrahydroxyxanthone.

Caption: General workflow for the in vitro screening of a test compound.

Caption: Simplified biosynthetic pathway for the formation of xanthones in plants.[8][9][10]

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.[1][3]

References

- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 9. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norswertianin as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norswertianin, a tetraoxygenated xanthone, is a significant secondary metabolite predominantly found in plants of the Gentianaceae family. This technical guide provides a comprehensive overview of the current understanding of this compound's role within the plant, its biosynthesis, the signaling pathways that regulate its production, and detailed methodologies for its extraction and quantification. This compound's function as a phytoalexin and antioxidant in plant defense mechanisms is highlighted, providing insights into its ecological significance. This document aims to serve as a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction

This compound (1,3,7,8-tetrahydroxyxanthone) is a key bioactive compound belonging to the xanthone class of polyphenols. These compounds are known for their diverse pharmacological activities. In the plant kingdom, particularly within the genus Gentiana, this compound plays a crucial role in defense against biotic and abiotic stresses. Its accumulation is often induced by external stimuli, suggesting its involvement in sophisticated plant defense signaling networks. Understanding the endogenous role and regulation of this compound can provide a basis for its biotechnological production and exploration for therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound, like other xanthones in the Gentianaceae family, originates from the shikimate pathway in a phenylalanine-independent manner. This pathway provides the precursors for the formation of the characteristic dibenzo-γ-pyrone scaffold of xanthones.

The key steps in the biosynthesis of this compound are:

-

Formation of 3-hydroxybenzoic acid: This precursor is derived from the shikimate pathway.

-

Formation of a benzophenone intermediate: 3-hydroxybenzoic acid is condensed with three molecules of malonyl-CoA to form 2,3',4,6-tetrahydroxybenzophenone. This reaction is catalyzed by benzophenone synthase (BPS).

-

Oxidative cyclization: The benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling to form the xanthone core. This step is catalyzed by cytochrome P450 monooxygenases. For this compound, this results in a 1,3,7-trihydroxyxanthone intermediate.[1][2]

-

Hydroxylation: The final step involves the hydroxylation of the xanthone core at the C-8 position to yield this compound. The specific enzymes responsible for this final hydroxylation step are yet to be fully characterized but are likely cytochrome P450 enzymes.[1][3]

Physiological Role of this compound in Plants

This compound functions primarily as a defense compound in plants. Its accumulation is a response to various environmental stresses, indicating its role as a phytoalexin and an antioxidant.

-

Antimicrobial Activity: Xanthones, including this compound, exhibit antimicrobial properties that help protect the plant against pathogenic fungi and bacteria. They are often synthesized and accumulated at the sites of infection as a first line of defense.

-

Antioxidant Activity: this compound possesses strong antioxidant capabilities.[4] During periods of stress, plants often experience an increase in reactive oxygen species (ROS), which can cause cellular damage. This compound helps to scavenge these harmful ROS, thereby protecting the plant from oxidative stress.

Signaling Pathways Regulating this compound Production

The production of this compound is tightly regulated by the plant's defense signaling network. Key signaling molecules, such as jasmonic acid and salicylic acid, which are central to plant defense responses, have been shown to induce the accumulation of this compound.

Elicitors, which are molecules that trigger a defense response in plants, can stimulate the production of this compound. For instance, treatment of Gentiana dinarica hairy root cultures with chitosan (a biotic elicitor) or salicylic acid (an abiotic elicitor) leads to a significant increase in this compound content.[4] This suggests that the biosynthesis of this compound is transcriptionally regulated by stress-induced signaling cascades.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the environmental conditions. In vitro cultures, particularly genetically transformed hairy root cultures, have been shown to accumulate higher levels of xanthones compared to wild plants.

| Plant Species | Plant Material/Culture Condition | This compound Content (mg/g DW) | Reference |

| Gentiana dinarica | Hairy root culture (control) | ~0.5 - 1.9 | [4] |

| Gentiana dinarica | Hairy root culture + Salicylic Acid (200 µM) | ~3.85 - 14.63 (7.7-fold increase) | [4] |

| Gentiana dinarica | Hairy root culture + Chitosan (50 mg/L) | ~12 - 45.6 (24-fold increase) | [4] |

| Gentiana dinarica | Aerial parts (wild) | Trace amounts | [5] |

| Gentiana dinarica | Roots (wild) | Present | [5] |

Experimental Protocols

Extraction of this compound

A general protocol for the extraction of this compound from plant material for analytical purposes is as follows:

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 0.5 g of the powdered plant material.

-

Add 10 mL of methanol to the sample.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Maceration: Allow the mixture to stand for 48 hours at room temperature for complete extraction.

-

-

Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.

-

Storage: Store the filtrate at 4°C in a dark vial until HPLC analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a diode array detector).

-